4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid
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Description
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It has an empirical formula of C20H21NO5 and a molecular weight of 355.38 . The compound is solid in form .
Molecular Structure Analysis
The compound has a complex structure that includes a fluorene moiety, a carbonyl group, an amino group, and a butanoic acid group . The InChI key for the compound is JBIRUWVMQYLPPX-SFHVURJKSA-N .Physical And Chemical Properties Analysis
The compound is solid at 20 degrees Celsius . It has a molecular weight of 325.36 .Scientific Research Applications
Orthogonal Protection in Peptide Synthesis :
- (2S,3R)-4-[bis-(tert-butyloxy)phosphinyl]-2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino-3-methylbutanoic acid has been synthesized for the first time with stereoselectivity. This compound serves as a hydrolytically-stable phosphothreonine mimetic with orthogonal protection, compatible with standard solid-phase protocols, and is notably used in the solid-phase synthesis of Polo-like kinase 1 (Plk1) polo box domain (PBD)-binding peptides (Liu et al., 2009).
Linker Application in Solid Phase Synthesis :
- New compounds, 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, have been synthesized and applied as linkers for solid-phase synthesis. They offer higher acid stability compared to standard trityl resins and facilitate the immobilization and modification of carboxylic acids and amines, leading to products of high yield and excellent purity (Bleicher et al., 2000).
Solid Phase Peptide Synthesis (SPPS) :
- 9-Fluorenylmethoxycarbonyl (Fmoc) amino acids have revolutionized solid-phase peptide synthesis (SPPS) over the past decade. Advances in solid supports, linkages, side chain protecting groups, and solvation conditions have enabled impressive syntheses, such as biologically active peptides, isotopically labeled peptides, and small proteins. The orthogonal scheme of Fmoc SPPS offers unique opportunities for bioorganic chemistry (Fields & Noble, 2009).
Innovative Fluorenyl Compounds in Sensing Applications :
- New compounds, 4-(4-(7-bromo-9, 9-dimethyl-fluoren-2-yl) phenyl) pyridine and 2, 7-Bis-(4-tert-butyl-phenyl)-9,9-dimethyl-9H-fluorene, have been synthesized and utilized as fluorescent sensors. They exhibit selective recognition abilities for detecting nitro compounds, metal cations, and amino acids such as arginine in biomolecules, showcasing their potential in sensitive and selective sensing applications (Han et al., 2020).
properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(19(22)23)10-11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFTXMUQVNXBMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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